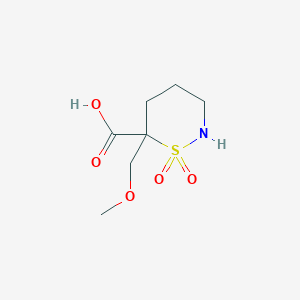

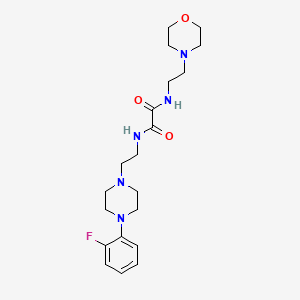

![molecular formula C13H16ClNOS B2816707 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride CAS No. 1049803-03-3](/img/structure/B2816707.png)

1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Characterization

A study by Parveen, Iqbal, and Azam (2008) discusses the synthesis and characterization of hydroxy pyrazolines derived from 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one, which relates closely to the chemical structure of interest. This research highlights the methodological approach towards creating compounds with potential applications in various fields, including medicinal chemistry and materials science (Parveen, Iqbal, & Azam, 2008).

Pharmacological Properties

The study by Cannito et al. (1990) explores the condensation of substituted 2-amino-3-carbethoxy-thiophenes to yield compounds tested for analgesic and anti-inflammatory activities, demonstrating the potential pharmacological applications of thiophene derivatives (Cannito et al., 1990).

Structural and Activity Relationship

Engelhardt (1984) analyzed the structure-activity relationships in amino-halogen substituted phenyl-aminoethanols, contributing to the understanding of the molecular basis for the activity of compounds similar to 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride in targeting adrenergic beta-receptors (Engelhardt, 1984).

Enantioselective Synthesis

Birrell and Jacobsen (2013) developed a highly enantioselective addition process for the synthesis of protected trans-1,2-amino alcohols, showcasing advanced synthetic methods that could be applicable to the enantioselective synthesis of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride derivatives (Birrell & Jacobsen, 2013).

Antimicrobial and Enzyme Inhibition

Gasparyan et al. (2015) synthesized 1-(4-Substituted phenyl)-1-alkyl(aryl)-2-phenyl-3-aminopropan-1-ol hydrochlorides, demonstrating their inhibition of adenosine deaminase and moderate antibacterial activity, revealing the bioactivity potential of similar compounds (Gasparyan et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride are currently unknown . This compound is used in scientific research and has diverse applications due to its unique properties.

Biochemical Pathways

Its unique properties make it valuable in drug discovery, material science, and organic synthesis, suggesting that it may interact with multiple pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride . .

properties

IUPAC Name |

1-phenyl-2-(thiophen-2-ylmethylamino)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS.ClH/c15-13(11-5-2-1-3-6-11)10-14-9-12-7-4-8-16-12;/h1-8,13-15H,9-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXVBMUYLHZKAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCC2=CC=CS2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)propanamide](/img/structure/B2816626.png)

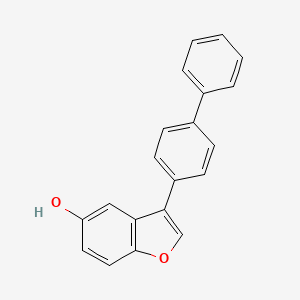

![3-(4-methoxyphenethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2816629.png)

![(2S,3R)-2-[5-(2-Methylpyrazol-3-yl)pyridin-3-yl]oxolan-3-amine](/img/structure/B2816631.png)

![N-[[4-(3-Ethoxyazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2816633.png)

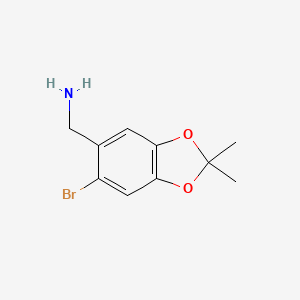

![N-[3-Chloro-2-(hydroxymethyl)-6-methylphenyl]prop-2-enamide](/img/structure/B2816634.png)

![N-cyclopentyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2816644.png)

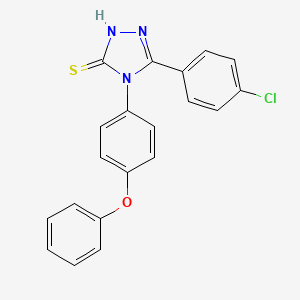

![1-(2-chlorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2816645.png)